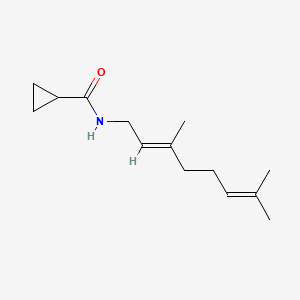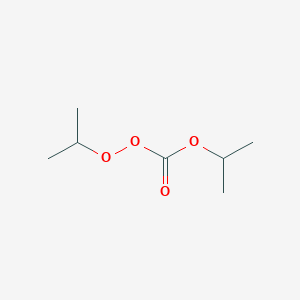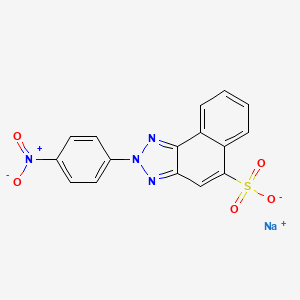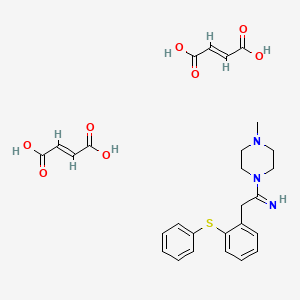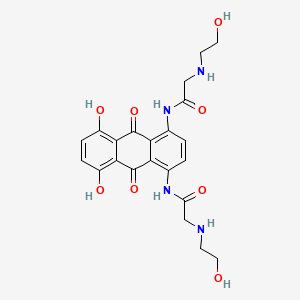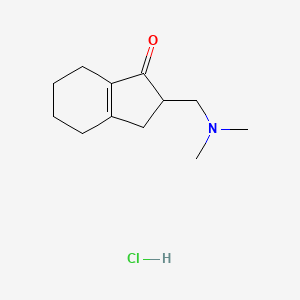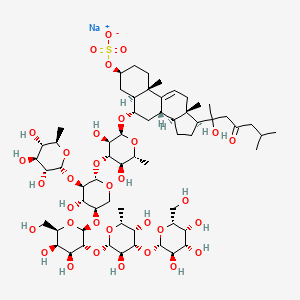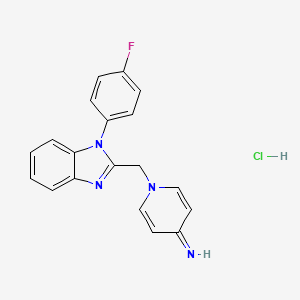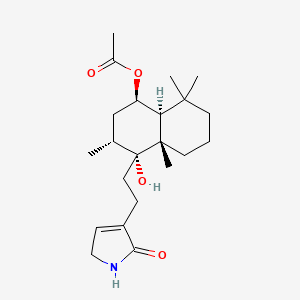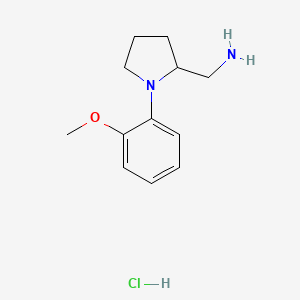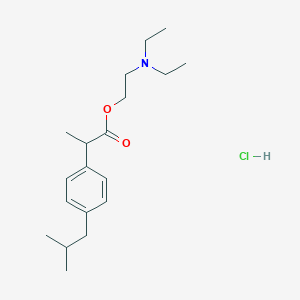
Diethylaminoethyl ibuprofen hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylaminoethyl ibuprofen hydrochloride is a derivative of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound combines the anti-inflammatory properties of ibuprofen with the enhanced solubility and bioavailability provided by the diethylaminoethyl group. It is primarily used in pharmaceutical formulations to improve the delivery and efficacy of ibuprofen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethylaminoethyl ibuprofen hydrochloride typically involves the reaction of ibuprofen with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The final product is purified through crystallization or chromatography techniques to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Diethylaminoethyl ibuprofen hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the diethylaminoethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted ibuprofen derivatives.
Scientific Research Applications
Diethylaminoethyl ibuprofen hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Biology: Employed in cell culture studies to investigate anti-inflammatory effects.
Medicine: Utilized in drug delivery systems to enhance the bioavailability of ibuprofen.
Industry: Applied in the formulation of topical and oral pharmaceutical products
Mechanism of Action
The mechanism of action of diethylaminoethyl ibuprofen hydrochloride is similar to that of ibuprofen. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: The parent compound with similar anti-inflammatory properties but lower solubility.
Naproxen: Another NSAID with a longer half-life but different side effect profile.
Ketoprofen: Similar in action but with a higher risk of gastrointestinal side effects
Uniqueness
Diethylaminoethyl ibuprofen hydrochloride stands out due to its enhanced solubility and bioavailability compared to ibuprofen. This makes it more effective in delivering therapeutic effects at lower doses, reducing the risk of side effects .
Properties
CAS No. |
106492-87-9 |
|---|---|
Molecular Formula |
C19H32ClNO2 |
Molecular Weight |
341.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-[4-(2-methylpropyl)phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C19H31NO2.ClH/c1-6-20(7-2)12-13-22-19(21)16(5)18-10-8-17(9-11-18)14-15(3)4;/h8-11,15-16H,6-7,12-14H2,1-5H3;1H |
InChI Key |
CWKBMJZHISTTCK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



